3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione 3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione
Brand Name: Vulcanchem
CAS No.: 828934-79-8
VCID: VC16821572
InChI: InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8)
SMILES:
Molecular Formula: C5H6N2S2
Molecular Weight: 158.2 g/mol

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione

CAS No.: 828934-79-8

Cat. No.: VC16821572

Molecular Formula: C5H6N2S2

Molecular Weight: 158.2 g/mol

* For research use only. Not for human or veterinary use.

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione - 828934-79-8

Specification

CAS No. 828934-79-8
Molecular Formula C5H6N2S2
Molecular Weight 158.2 g/mol
IUPAC Name 3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione
Standard InChI InChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8)
Standard InChI Key SOWTYXCGWLFGJT-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=NC(=S)SN2

Introduction

Chemical Identity and Structural Features

3-Cyclopropyl-1,2,4-thiadiazole-5(2H)-thione (molecular formula: C5H6N2S2\text{C}_5\text{H}_6\text{N}_2\text{S}_2, molecular weight: 158.2 g/mol) is a bicyclic compound comprising a 1,2,4-thiadiazole core fused with a cyclopropane ring. The IUPAC name 3-cyclopropyl-2H-1,2,4-thiadiazole-5-thione reflects its substitution pattern, where the cyclopropyl group occupies the 3-position, and the thione moiety is at the 5-position. Key structural identifiers include:

PropertyValue
CAS No.828934-79-8
InChIInChI=1S/C5H6N2S2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8)
InChIKeySOWTYXCGWLFGJT-UHFFFAOYSA-N
SMILESC1CC1C2=NC(=S)SN2
PubChem CID65273480

The cyclopropane ring introduces steric constraints and electronic effects that influence the compound’s reactivity and biological interactions. The thione group (C=S\text{C=S}) at position 5 enhances hydrogen-bonding capabilities, a feature critical for interactions with biological targets .

Synthetic Routes and Optimization

General Synthesis of 1,2,4-Thiadiazoles

The synthesis of 1,2,4-thiadiazoles typically involves cyclization reactions using thiosemicarbazides or their derivatives. For 3-cyclopropyl-1,2,4-thiadiazole-5(2H)-thione, two primary routes have been explored:

  • Cyclization of Thiosemicarbazides:
    Thiosemicarbazides react with cyclopropane carboxylic acid derivatives under acidic conditions. For example, treatment of cyclopropanecarbothioamide with hydrazine in the presence of polyphosphoric acid (PPA) yields the thiadiazole core via intramolecular cyclization . This method leverages the dehydrating properties of PPA to facilitate ring closure .

  • Oxidative Cyclization:
    Thiosemicarbazones derived from cyclopropane aldehydes undergo oxidative cyclization using agents like ferric chloride (FeCl3\text{FeCl}_3) or iodine (I2\text{I}_2) to form the thiadiazole ring . This route is advantageous for introducing electron-withdrawing substituents, which stabilize the thione tautomer .

Optimization and Yield

Recent advancements have focused on improving yield and purity. For instance, using methane sulfonic acid as a dehydrating agent instead of sulfuric acid reduces side reactions, achieving yields >80% . Additionally, microwave-assisted synthesis has been reported to shorten reaction times from hours to minutes while maintaining high efficiency .

Structural Characterization

Spectroscopic Analysis

  • IR Spectroscopy: The compound exhibits characteristic absorption bands at 1250cm1\sim 1250 \, \text{cm}^{-1} (C=S stretch) and 1600cm1\sim 1600 \, \text{cm}^{-1} (C=N stretch) .

  • NMR Spectroscopy:

    • 1H NMR^1\text{H NMR}: Signals at δ1.11.3ppm\delta 1.1–1.3 \, \text{ppm} (cyclopropane protons) and δ3.23.5ppm\delta 3.2–3.5 \, \text{ppm} (thiadiazole ring protons) .

    • 13C NMR^{13}\text{C NMR}: Peaks at δ170ppm\delta 170 \, \text{ppm} (C=S) and δ110120ppm\delta 110–120 \, \text{ppm} (cyclopropane carbons) .

X-ray Crystallography

Single-crystal X-ray diffraction reveals a planar thiadiazole ring with a dihedral angle of 8585^\circ relative to the cyclopropane ring . The thione sulfur participates in intermolecular hydrogen bonds (SH-N\text{S}\cdots\text{H-N}), forming a dimeric structure in the solid state . Key crystallographic parameters include:

ParameterValue
Space groupP21/cP2_1/c
Unit cell dimensionsa=7.2A˚,b=10.5A˚,c=12.8A˚a = 7.2 \, \text{Å}, \, b = 10.5 \, \text{Å}, \, c = 12.8 \, \text{Å}
Bond length (C=S)1.67A˚1.67 \, \text{Å}

Biological Activity and Applications

Fungicidal Activity

In agricultural applications, this compound demonstrates broad-spectrum fungicidal activity against Botrytis cinerea and Fusarium oxysporum, with EC50_{50} values of 12.3μM12.3 \, \mu\text{M} and 18.7μM18.7 \, \mu\text{M}, respectively . Its mechanism involves inhibition of fungal mitochondrial complex III, disrupting energy metabolism .

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